

Structural Analysis of N-hydroxycyclobutanecarboxamide: A Technical Guide

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Compound of Interest

Compound Name: N-hydroxycyclobutanecarboxamide

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Abstract: This technical guide provides a comprehensive overview of the structural analysis of **N-hydroxycyclobutanecarboxamide**. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles of chemical analysis. It includes detailed, standardized experimental protocols for key analytical techniques and visual workflows to guide researchers in the structural elucidation and potential mechanistic exploration of this compound. This guide is intended to serve as a foundational resource for the synthesis, characterization, and evaluation of **N-hydroxycyclobutanecarboxamide**.

Introduction

N-hydroxycyclobutanecarboxamide is a small organic molecule featuring a four-membered cyclobutane ring and a hydroxamic acid functional group ($-C(=O)N-OH$). The hydroxamic acid moiety is a well-known zinc-binding group, making compounds that possess it prime candidates for the inhibition of zinc-dependent enzymes. Notably, hydroxamic acids are a prominent class of matrix metalloproteinase (MMP) inhibitors.^{[1][2]} MMPs are a family of endopeptidases involved in the degradation of the extracellular matrix (ECM), and their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.^{[1][3]}

The structural analysis of **N-hydroxycyclobutanecarboxamide** is the first critical step in understanding its physicochemical properties, purity, and stability. Accurate structural elucidation is paramount for establishing structure-activity relationships (SAR) and for guiding the development of novel therapeutics. This guide outlines the predicted analytical characteristics and provides robust protocols for its empirical study.

Predicted Spectroscopic and Physicochemical Data

The following data are predicted based on the chemical structure of **N-hydroxycyclobutanecarboxamide** and general principles of spectroscopy.

Table 1: Predicted Physicochemical Properties

Property	Value
Molecular Formula	C ₅ H ₉ NO ₂
Molecular Weight	115.13 g/mol
Monoisotopic Mass	115.06333 g/mol

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H-1 (CH)	2.8 - 3.2	Quintet	1H
H-2, H-2' (CH ₂)	2.0 - 2.3	Multiplet	2H
H-3, H-3' (CH ₂)	1.8 - 2.1	Multiplet	2H
H-4, H-4' (CH ₂)	2.0 - 2.3	Multiplet	2H
NH	8.5 - 9.5	Broad Singlet	1H
OH	10.0 - 11.0	Broad Singlet	1H

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	168 - 172
CH-C=O	35 - 40
CH ₂ (β to C=O)	20 - 25
CH ₂ (γ to C=O)	15 - 20

Table 4: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity/Description
O-H Stretch	3100 - 3300	Broad
N-H Stretch	3200 - 3400	Medium, Broad
C-H Stretch (sp ³)	2850 - 3000	Medium to Strong
C=O Stretch (Amide I)	1640 - 1680	Strong
N-H Bend (Amide II)	1520 - 1570	Medium
C-N Stretch	1200 - 1300	Medium

Table 5: Predicted Mass Spectrometry (MS) Data

m/z Value	Ion	Notes
115	[M] ^{+•}	Molecular Ion
116	[M+1] ^{+•}	Isotope Peak
98	[M-OH] ⁺	Loss of hydroxyl radical
87	[M-CO] ^{+•}	Loss of carbon monoxide
57	[C ₄ H ₉] ⁺	Cyclobutyl fragment

Experimental Protocols

The following are standard protocols for the structural analysis of a novel small molecule like **N-hydroxycyclobutanecarboxamide**.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **N-hydroxycyclobutanecarboxamide** in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
 - Acquire a minimum of 16 scans.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
 - Acquire a minimum of 1024 scans.
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

3.2 Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Collect a background spectrum of the empty sample compartment (or pure KBr pellet).
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically performs a background subtraction to yield the final absorbance or transmittance spectrum.

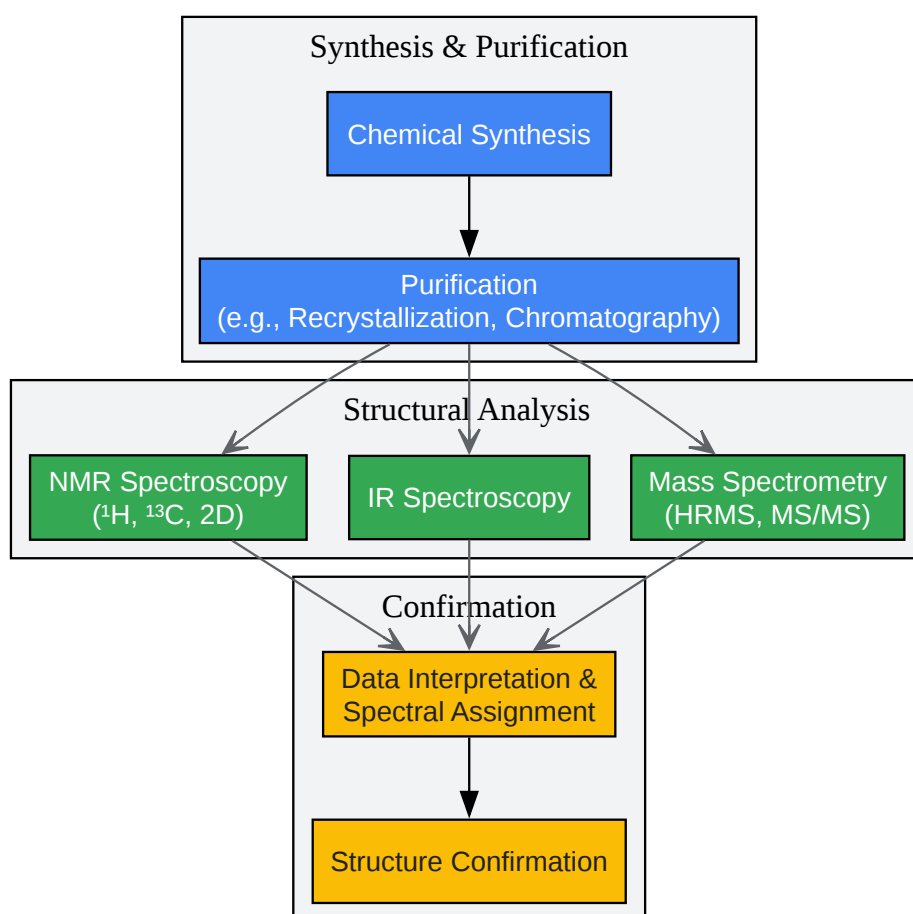
3.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source. Electrospray Ionization (ESI) is a common choice for this type of molecule.
- Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire spectra in both positive and negative ion modes.
 - Set the mass range to scan from m/z 50 to 500.

- For fragmentation studies (MS/MS), select the precursor ion (e.g., m/z 115 in positive mode) and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.
- Data Processing: Analyze the resulting spectra to determine the accurate mass of the molecular ion and identify the mass-to-charge ratios of significant fragments.

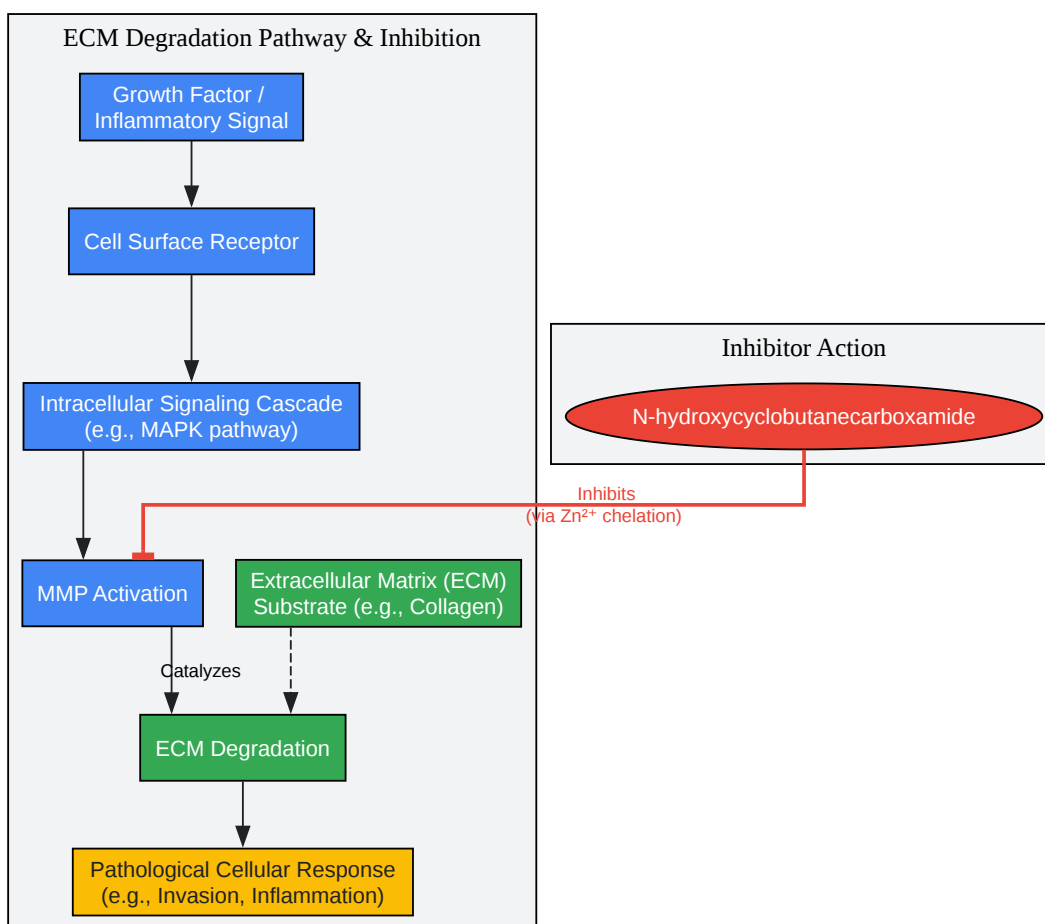
Visualization of Workflows and Pathways

The following diagrams illustrate the general workflow for structural analysis and a hypothetical biological pathway in which **N-hydroxycyclobutanecarboxamide** might be involved.



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Caption: Experimental workflow for the structural elucidation of a novel compound.



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Caption: Hypothetical inhibition of a Matrix Metalloproteinase (MMP) signaling pathway.

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